

# Technical Whitepaper: Characterization and Application of (1S)-(-)-trans-Pinane

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## Compound of Interest

Compound Name: (1S)-(-)-trans-Pinane

Cat. No.: B13721784

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## Identity & Physicochemical Profile[1][2][3][4]

The precise identification of pinane isomers is critical due to the existence of multiple stereocenters. Commercial catalogs often exhibit conflicting data regarding optical rotation signs; however, the CAS number 10281-53-5 is the definitive identifier for the (1S)-trans isomer used as an analytical standard.

## Nomenclature and Registry

Parameter	Detail
Common Name	(1S)-(-)-trans-Pinane
Systematic IUPAC Name	(1S,2S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptane
CAS Registry Number	10281-53-5 (Specific to (1S)-trans)
Alternative CAS	473-55-2 (Generic/Racemic)
Molecular Formula	
Molecular Weight	138.25 g/mol
SMILES	<chem>C[C@H]1CC[C@H]2C[C@@H]1C2(C)C</chem>
InChI Key	XOKSLPVRUOBDEW-CIU DSAMLSA-N

## Physicochemical Properties

Note: Data represents high-purity (>98%) analytical standards.

Property	Value	Condition
Physical State	Colorless Liquid	STP
Boiling Point	165–167 °C	760 mmHg
Density	0.854 g/mL	20 °C
Refractive Index ( )	1.461–1.463	20 °C
Flash Point	48 °C	Closed Cup
Solubility	Insoluble in water; Soluble in EtOH, Et <sub>2</sub> O	-

## Technical Note on Optical Rotation

There is a persistent discrepancy in literature regarding the specific rotation of this isomer. While the chemical name includes the prefix (-), some certificates of analysis for CAS 10281-

53-5 report a positive rotation (

to

).

- Mechanistic Insight: This often stems from the historical naming convention based on the precursor, (-)-

-pinene, rather than the product's intrinsic rotation in neat form.

- Recommendation: For enantioselective synthesis, rely on GC-Chiral analysis rather than optical rotation alone to verify absolute configuration.

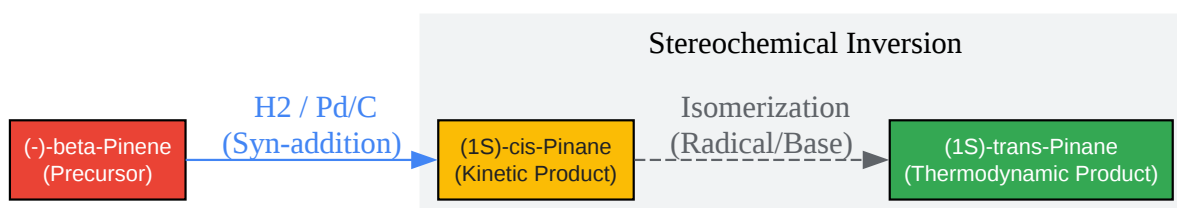
## Stereochemical Analysis & Structure

(1S)-trans-Pinane possesses a rigid bicyclo[3.1.1]heptane skeleton.[1] The term "trans" refers to the geometric relationship between the C2-methyl group and the gem-dimethyl bridge (C6).

- Cis-Pinane: The C2-methyl is on the same side (endo) as the bridge. This is the thermodynamically kinetic product of hydrogenation.
- Trans-Pinane: The C2-methyl is on the opposite side (exo) of the bridge. This is the thermodynamically stable product but kinetically disfavored during standard hydrogenation.

## Structural Visualization (Graphviz)

The following diagram illustrates the stereochemical relationship and the numbering system.



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Caption: Transformation of (-)-beta-pinene to (1S)-trans-pinane via hydrogenation and subsequent isomerization.

## Synthesis & Manufacturing Protocols

Producing high-purity (1S)-trans-pinane is challenging because catalytic hydrogenation of

- or

-pinene predominantly yields the cis isomer (approx. 95:5 cis:trans ratio) due to steric hindrance from the gem-dimethyl bridge blocking the "top" face.

To obtain the trans isomer, a two-step protocol involving hydrogenation followed by isomerization is required.

### Protocol: Catalytic Hydrogenation & Isomerization

#### Phase 1: Hydrogenation (Yields Cis-Rich Mixture)[2]

- Reagents: (-)-  
-Pinene (98% ee), 5% Pd/C catalyst, Hydrogen gas ( ).
- Apparatus: High-pressure Parr hydrogenator.
- Procedure:
  - Load (-)-  
-pinene and Pd/C (1 wt% loading) into the reactor.
  - Pressurize to 40–50 psi  
at ambient temperature.
  - Agitate for 4–6 hours until  
uptake ceases.
  - Result: ~95% cis-pinane / 5% trans-pinane.

## Phase 2: Thermodynamic Isomerization (Enriches Trans)

To convert the cis isomer to the trans isomer, thermodynamic equilibration is necessary.

- Reagents: Cis-rich pinane mixture, Sodium metal (Na) or Potassium tert-butoxide (KOtBu), Alumina ( ).
- Mechanism: Radical or base-catalyzed abstraction of the C2 proton allows the methyl group to relax into the sterically less crowded trans (exo) position.
- Step-by-Step:
  - Preparation: Place the cis-pinane mixture in a flask under inert Argon atmosphere.
  - Catalysis: Add dispersed Sodium on Alumina (approx. 5 mol%).
  - Reaction: Reflux the mixture at 140–150 °C for 24–48 hours.
  - Monitoring: Monitor via GC-FID. The ratio will shift towards equilibrium (approx. 20:80 cis:trans).
  - Purification: Fractional distillation is required to separate the trans isomer (bp 167 °C) from the cis isomer (bp 164 °C). Note: Due to close boiling points, spinning band distillation is recommended.

## Applications in Asymmetric Synthesis

**(1S)-(-)-trans-Pinane** is not merely a solvent; it is a scaffold for generating chiral auxiliaries and reagents.

### Precursor to Chiral Boranes

While Alpine-Borane is typically derived from pinene, trans-pinane derivatives are used to synthesize stable chiral organoboranes used in the asymmetric reduction of ketones. The trans geometry alters the steric pocket, offering complementary selectivity to cis-derived reagents.

### Synthesis of Chiral Diamines

Oxidation of (1S)-trans-pinane yields trans-2-pinanone, which undergoes reductive amination to form

-symmetric diamines. These diamines are ligands for asymmetric hydrogenation catalysts (e.g., Noyori catalysts).

## Inert Chiral Solvent

Due to its saturated hydrocarbon nature, (1S)-trans-pinane is chemically inert to oxidation and reduction conditions that would destroy unsaturated terpenes. It is used as a standard for NMR determination of enantiomeric excess when used in conjunction with chiral shift reagents.

## Quality Control & Analytics

Trustworthiness in experimental data relies on rigorous QC.

## Gas Chromatography (GC) Parameters

- Column: Cyclodextrin-based chiral column (e.g., -DEX 120).
- Carrier Gas: Helium, 1.0 mL/min.
- Temperature Program: 60 °C (hold 2 min)  
2 °C/min  
180 °C.
- Retention Time: Trans-pinane typically elutes after cis-pinane on non-polar phases, but order may reverse on chiral phases depending on specific interactions.

## Spectroscopic Validation (NMR)

- NMR (400 MHz,  
):
  - The C2-Methyl doublet is diagnostic.

- Cis-Pinane:

ppm (d).

- Trans-Pinane:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

ppm (d). The upfield shift is due to the shielding effect of the bridge in the trans configuration.

## References

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